4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile
Description
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a spirocyclic compound featuring a fused 6-azaspiro[3.4]octane ring system substituted with a ketone group (5-oxo) and a benzonitrile moiety. The spiro architecture confers conformational rigidity, while the nitrile group enhances electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile |
InChI |
InChI=1S/C14H14N2O/c15-8-10-2-4-11(5-3-10)12-9-16-13(17)14(12)6-1-7-14/h2-5,12H,1,6-7,9H2,(H,16,17) |
InChI Key |
OXQZQEBRZNYXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Tables
Key Research Findings
Synthetic Challenges : Spirocyclic systems often exhibit moderate yields (50–72%) due to steric hindrance and competing ring-closure pathways .
Biological Relevance: Fluorinated analogs () show enhanced binding affinity but may face metabolic instability compared to non-fluorinated spiro compounds .
Conformational Flexibility : Larger spiro rings (e.g., [3.4]octane) enable adaptive binding in biological targets, whereas smaller systems (e.g., [3.3]heptane) prioritize rigidity .
Biological Activity
4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a complex organic compound notable for its unique spirocyclic structure, which incorporates both a benzonitrile moiety and an azaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is with a molecular weight of approximately 227.26 g/mol. The compound features a spiro center where two rings are joined, contributing to its distinct reactivity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1272755-89-1 |
| Storage Temperature | Ambient |
Synthesis
The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile can be achieved through various chemical transformations, often involving nucleophilic substitution reactions due to the presence of the nitrile group. Related compounds have been synthesized efficiently with minimal purification steps, indicating that similar methods could be applied to this compound as well.
Anticancer Properties
Preliminary studies suggest that 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile may exhibit activity against specific biological targets involved in cancer progression. Compounds with similar structural features have been associated with anticancer properties, particularly through their interactions with enzymes and receptors critical in tumor growth and metastasis.
Case Study:
In research examining related azaspiro compounds, it was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the azaspiro framework may enhance the anticancer efficacy of these compounds .
Anti-inflammatory Effects
The azaspiro structure is often linked to anti-inflammatory activities. Compounds featuring this framework have shown promise in modulating inflammatory pathways, which are crucial in diseases such as rheumatoid arthritis and inflammatory bowel disease. However, specific data on the anti-inflammatory effects of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile remains limited and warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile. The unique combination of the azaspiro framework and benzonitrile moiety may confer distinct biological properties.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Azaspiro[3.4]octane | Similar spirocyclic structure | Anticancer properties reported |
| Benzonitrile | Simple nitrile derivative | Widely used in organic synthesis |
| Thiohydantoin derivatives | Contains sulfur; similar reactivity | Potential androgen receptor modulators |
| Pyrrolidine derivatives | Similar cyclic structure; nitrogen-containing | Various pharmacological activities |
This table highlights how structural similarities can inform potential biological activities and guide future research directions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
